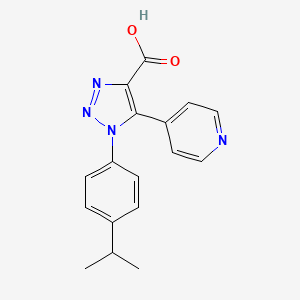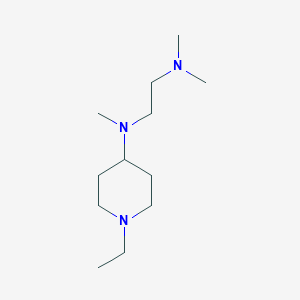
1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of specific enzymes or proteins involved in disease progression. In biochemistry, it has been used as a probe to detect changes in protein conformation or activity. In materials science, it has been used as a building block for the synthesis of functional materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid also vary depending on its application. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In biochemistry, it has been used to study protein-protein interactions and enzyme activity. In materials science, it has been used for the synthesis of functional materials with unique properties.
実験室実験の利点と制限
One of the main advantages of using 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which requires caution when handling and using this compound in experiments.
将来の方向性
There are several future directions for the research on 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the exploration of its potential applications in drug discovery and development. Another area of interest is the development of new synthetic methods for this compound and its derivatives. Additionally, the use of this compound in the synthesis of functional materials with specific properties is also an area of interest for future research.
Conclusion:
In conclusion, 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with significant potential applications in various fields. Its synthesis method is simple and efficient, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to explore its full potential in various fields.
合成法
There are various methods for synthesizing 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid, including the Huisgen cycloaddition reaction, copper-catalyzed azide-alkyne cycloaddition, and click reaction. However, the most common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring. This method is simple, efficient, and yields a high purity product.
科学的研究の応用
1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In biochemistry, it has been used as a probe for studying protein-protein interactions and enzyme activity. In materials science, it has been used for the synthesis of functional materials, including polymers and nanoparticles.
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)12-3-5-14(6-4-12)21-16(13-7-9-18-10-8-13)15(17(22)23)19-20-21/h3-11H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFDYEVHZWCGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4966564.png)

![7-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4966577.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B4966580.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4966594.png)
![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966607.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4966618.png)
![N-1-adamantyl-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4966629.png)
![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)


![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)